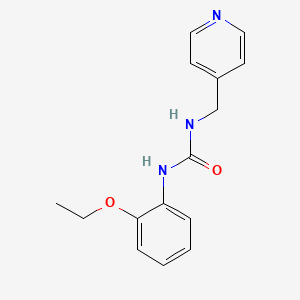
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea (EPM) is a chemical compound that has been widely studied for its potential use in scientific research. EPM is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. In cancer, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is believed to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In inflammation, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors. Finally, in neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may protect neurons from oxidative stress by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have antioxidant activity and to modulate the activity of specific ion channels in cells. These effects suggest that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may have a wide range of potential applications in scientific research.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea for lab experiments is its specificity – it has been shown to target specific enzymes and signaling pathways, making it a powerful tool for investigating specific biological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is that its mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are many potential future directions for research into N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea derivatives with improved specificity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea and to investigate its potential applications in a wider range of biological processes and diseases. Finally, research into the safety and toxicity of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is needed to determine its potential for use in clinical settings.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea in the presence of a catalyst. The resulting compound is then purified using a series of chromatography techniques.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of tumor cells by targeting a specific enzyme involved in cell proliferation. Inflammation studies have demonstrated that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can reduce the production of pro-inflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases. Finally, research into neurodegenerative diseases has shown that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can protect neurons from damage caused by oxidative stress.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKMEXTQBNHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)
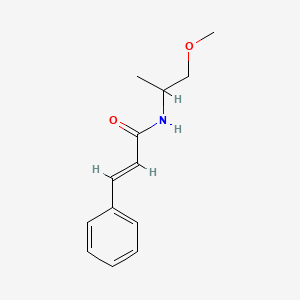
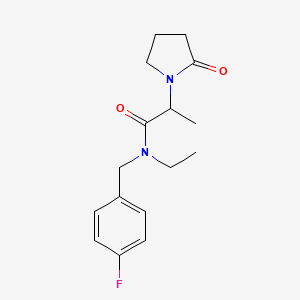
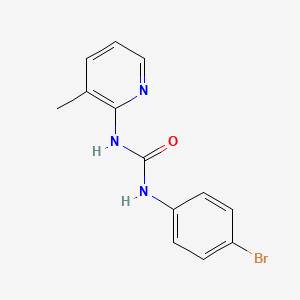
![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
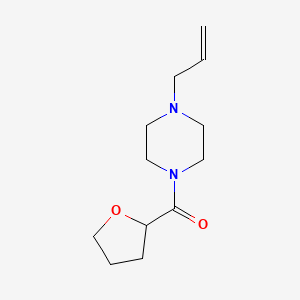
![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)